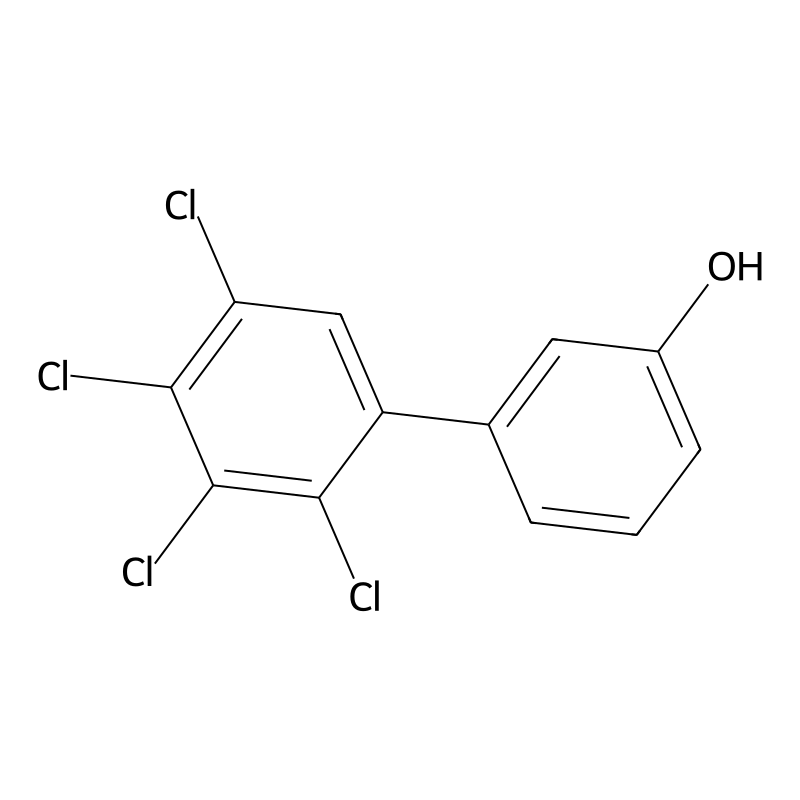

2',3',4',5'-Tetrachloro-3-biphenylol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2',3',4',5'-Tetrachloro-3-biphenylol, also known as 2,3,4,5-tetrachloro-1,1'-biphenyl or PCB-70, is an organic compound with the molecular formula and a molecular weight of approximately 291.99 g/mol. The compound features a biphenyl structure with four chlorine atoms substituted at the 2, 3, 4, and 5 positions of one phenyl ring. It is classified under polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential toxicity. The compound's structure allows it to interact with various biological systems, making it a subject of interest in toxicological studies .

There is no specific information on the mechanism of action of 2,4,3,5-Tetrachloro-4'-biphenylol in scientific literature. However, PCBs are known to disrupt hormonal systems by mimicking the structure and function of natural hormones []. This can lead to various adverse effects on development, reproduction, and immune function.

The chemical behavior of 2',3',4',5'-Tetrachloro-3-biphenylol is influenced by its chlorinated structure. It can undergo various reactions typical of aromatic compounds, including:

- Electrophilic Substitution: The presence of chlorine atoms can direct further electrophilic substitution reactions at the ortho and para positions.

- Nucleophilic Attack: Chlorine atoms can be replaced by nucleophiles under suitable conditions, such as hydrolysis or amination.

- Reduction Reactions: The compound may be reduced to form less chlorinated derivatives or biphenylol under specific conditions.

These reactions are significant for understanding the environmental degradation pathways and potential metabolic transformations in biological systems.

2',3',4',5'-Tetrachloro-3-biphenylol exhibits notable biological activities, particularly in endocrine disruption. It has been shown to interact with the alpha-fetoprotein (AFP), a major transport protein in rodent serum, through hydrophobic interactions. This binding can disrupt hormonal signaling pathways, potentially impacting various biological processes such as cell growth and differentiation. Additionally, the compound influences gene expression by interacting with the aryl hydrocarbon receptor (AhR), leading to alterations in cellular metabolism and oxidative stress responses .

The synthesis of 2',3',4',5'-Tetrachloro-3-biphenylol typically involves chlorination reactions followed by hydroxylation:

- Chlorination: Biphenyl or its derivatives are treated with chlorine gas or chlorinating agents under controlled conditions to achieve selective substitution at desired positions.

- Hydroxylation: This step often employs oxidizing agents or enzymatic processes (e.g., cytochrome P450) to introduce hydroxyl groups into the chlorinated biphenyl structure.

These methods allow for the production of the compound while controlling the degree of chlorination and ensuring the formation of desired hydroxylated products .

2',3',4',5'-Tetrachloro-3-biphenylol has several applications primarily in environmental monitoring and toxicological studies:

- Environmental Monitoring: Used as an indicator for PCB contamination in soil and water.

- Toxicological Research: Investigated for its effects on endocrine systems and potential carcinogenic properties.

- Biochemical Studies: Utilized in studies examining interactions with estrogen receptors and other biological targets.

These applications highlight its significance in both environmental science and public health research .

Research on 2',3',4',5'-Tetrachloro-3-biphenylol has focused on its binding affinity to estrogen receptors. Studies have demonstrated that this compound displays estrogenic activity comparable to other chlorinated biphenyls. Its interaction with estrogen receptors can lead to alterations in hormone signaling pathways, raising concerns about its potential effects on reproductive health and development .

Key Findings:- It binds effectively to AFP, disrupting normal hormonal signaling.

- Exhibits estrogenic activity similar to compounds like 2,4,6-Trichloro-4'-biphenylol.

- Long-term exposure may result in significant toxic effects including liver damage.

Several compounds share structural similarities with 2',3',4',5'-Tetrachloro-3-biphenylol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4,6-Trichloro-4'-biphenylol | Three chlorine atoms on one ring | Exhibits weaker estrogenic activity than PCB-70 |

| 2,2',5,5'-Tetrachlorobiphenyl | Four chlorine atoms on biphenyl | Known for promoting hepatic lesions in studies |

| 2,3-Dichlorobiphenyl | Two chlorine atoms | Less persistent than higher chlorinated biphenyls |

| 2',3,4',6'-Tetrachloro-4-biphenylol | Four chlorine atoms | Similar synthesis methods but differing biological effects |

These compounds illustrate the diversity within the polychlorinated biphenyl family while highlighting the unique properties of 2',3',4',5'-Tetrachloro-3-biphenylol regarding its biological activity and environmental impact .

Molecular Formula and Weight Analysis

The molecular formula of 2',3',4',5'-Tetrachloro-3-biphenylol is C₁₂H₆Cl₄O, representing a hydroxylated tetrachlorinated biphenyl compound [14]. The molecular weight is 308.0 grams per mole, which is characteristic of hydroxylated polychlorinated biphenyl derivatives [14]. This compound belongs to the broader class of hydroxylated polychlorinated biphenyls, which are metabolites or synthetic derivatives of polychlorinated biphenyls .

The elemental composition consists of carbon (46.8%), hydrogen (2.0%), chlorine (46.0%), and oxygen (5.2%) [14]. The presence of four chlorine atoms significantly influences the compound's chemical and physical properties, contributing to its stability and environmental persistence [3]. The hydroxyl group attached to the biphenyl structure introduces polarity to the otherwise largely hydrophobic molecule [25].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆Cl₄O |

| Molecular Weight | 308.0 g/mol |

| Elemental Composition | C (46.8%), H (2.0%), Cl (46.0%), O (5.2%) |

Stereochemistry and Conformational Analysis

The stereochemistry of 2',3',4',5'-Tetrachloro-3-biphenylol is characterized by the spatial arrangement around the central biphenyl bond connecting the two aromatic rings [12]. The compound exhibits conformational flexibility due to rotation about the central carbon-carbon bond, with the dihedral angle between the two phenyl rings being a critical structural parameter [15].

Based on crystallographic studies of similar tetrachlorinated biphenyl compounds, the dihedral angle typically ranges from 40° to 45° in the solid state [12] [15]. The calculated dihedral angle for related tetrachlorinated biphenyls is approximately 41.2°, which represents the average of the four torsion angles involving the central bond [12]. This non-planar conformation results from steric hindrance between the chlorine substituents and the hydrogen atoms on adjacent phenyl rings [15].

The presence of the hydroxyl group at the 3-position introduces additional conformational considerations, as hydrogen bonding interactions can influence the preferred molecular geometry [25]. The compound does not possess tetrahedral stereocenters, eliminating the possibility of optical isomerism [13]. The molecular conformation is further stabilized by intramolecular interactions between the chlorine atoms and the biphenyl framework [12].

Physicochemical Properties

The physicochemical properties of 2',3',4',5'-Tetrachloro-3-biphenylol are dominated by the combined effects of chlorine substitution and hydroxyl functionality [16] [5]. The melting point is estimated to be approximately 106-107°C, based on data from structurally similar tetrachlorinated biphenyl compounds [5] [6]. The boiling point is estimated at 375-380°C, consistent with the high thermal stability typical of heavily chlorinated biphenyl derivatives [5] [16].

The compound exhibits very low water solubility, estimated to be less than 1 milligram per liter at 25°C [16] [19]. This low aqueous solubility is characteristic of highly chlorinated aromatic compounds, where the hydrophobic chlorine substituents dominate over the hydrophilic hydroxyl group [17]. The octanol-water partition coefficient (log Kow) is estimated to be between 6.3 and 6.5, indicating high lipophilicity [20].

The density is estimated at approximately 1.4-1.5 grams per cubic centimeter, typical for chlorinated aromatic compounds [5] [18]. Vapor pressure at room temperature is very low, contributing to the compound's low volatility and potential for environmental persistence [20].

| Property | Value |

|---|---|

| Melting Point | ~106-107°C (estimated) |

| Boiling Point | ~375-380°C (estimated) |

| Density | ~1.4-1.5 g/cm³ (estimated) |

| Water Solubility | Very low, <1 mg/L at 25°C (estimated) |

| Octanol-Water Partition Coefficient (log Kow) | ~6.3-6.5 (estimated) |

| Vapor Pressure | Very low at room temperature (estimated) |

Spectroscopic Characteristics

The spectroscopic characteristics of 2',3',4',5'-Tetrachloro-3-biphenylol reflect the presence of both aromatic rings and functional groups within the molecule [23] [25]. Ultraviolet-visible spectroscopy typically shows absorption maxima in the range of 250-280 nanometers, attributed to π→π* transitions in the aromatic ring systems [26]. The extended conjugation of the biphenyl system contributes to these characteristic absorption bands [26].

Infrared spectroscopy reveals several diagnostic peaks characteristic of the functional groups present [25]. The hydroxyl group exhibits a strong, broad absorption band in the range of 3300-3400 wavenumbers, typical of phenolic compounds [25]. The carbon-oxygen stretch appears near 1000 wavenumbers, while carbon-chlorine stretching vibrations are observed in the 600-800 wavenumber region [23] [25].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [22] [23]. In ¹H nuclear magnetic resonance, aromatic protons appear in the range of 6.5-8.5 parts per million, with coupling patterns reflecting the substitution pattern on each ring [22] [25]. The hydroxyl proton typically appears between 4-7 parts per million, though its exact position depends on hydrogen bonding and exchange conditions [25].

Mass spectrometry shows the molecular ion peak at mass-to-charge ratio 308, with a characteristic isotope pattern resulting from the presence of four chlorine atoms [24]. The isotope pattern reflects the natural abundance of ³⁵Cl and ³⁷Cl isotopes, creating a distinctive fingerprint for tetrachlorinated compounds [24].

| Spectroscopic Method | Characteristic Features |

|---|---|

| UV-Visible Spectroscopy | Absorption maxima typically in the range of 250-280 nm due to aromatic rings |

| Infrared Spectroscopy | O-H stretch (3300-3400 cm⁻¹), C-O stretch (~1000 cm⁻¹), C-Cl stretching (600-800 cm⁻¹) |

| Nuclear Magnetic Resonance (¹H) | Aromatic protons (6.5-8.5 ppm), hydroxyl proton (4-7 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 308, characteristic isotope pattern due to chlorine atoms |

Chemical Reactivity Profile

The chemical reactivity of 2',3',4',5'-Tetrachloro-3-biphenylol is influenced by both the electron-withdrawing effects of the chlorine substituents and the electron-donating properties of the hydroxyl group [28] [29]. The compound can undergo various oxidation reactions, particularly under acidic conditions, leading to the formation of quinones or carboxylic acid derivatives [29]. These oxidation products are significant in metabolic pathways and environmental degradation processes [29] [30].

Reduction reactions can occur under appropriate conditions, potentially leading to dechlorination and formation of less chlorinated derivatives [28] [32]. The hydroxyl group serves as a reactive site for conjugation reactions, particularly with sulfate and glucuronide moieties, which are important biotransformation pathways [29] [30]. Sulfotransferases and glucuronosyltransferases can catalyze these conjugation reactions, forming water-soluble metabolites [30] [32].

Further hydroxylation is possible at available positions on the biphenyl rings through cytochrome P450-mediated oxidation [29] [30]. This can lead to the formation of dihydroxylated and trihydroxylated metabolites, which may undergo subsequent methylation by catechol-O-methyltransferase [30] [32]. Dechlorination reactions can occur under specific environmental or metabolic conditions, particularly in anaerobic environments or through specific enzymatic processes [28] [32].

The compound's reactivity is also influenced by the positions of chlorine substitution, which affect the electron density distribution across the molecule [28]. The presence of multiple chlorine atoms generally increases the compound's resistance to biodegradation while making it more susceptible to nucleophilic attack at specific positions [28] [29].

| Reaction Type | Description |

|---|---|

| Oxidation | Can undergo oxidation to form quinones or carboxylic acids under acidic conditions |

| Reduction | Can be reduced to form less chlorinated derivatives under appropriate conditions |

| Hydroxylation | Further hydroxylation possible at available positions on the biphenyl rings |

| Conjugation | Can form sulfate or glucuronide conjugates via the hydroxyl group |

| Dechlorination | Can undergo dechlorination under specific environmental or metabolic conditions |

The chromatographic analysis of 2',3',4',5'-Tetrachloro-3-biphenylol presents unique challenges due to its polychlorinated structure and hydroxyl functionality. High Resolution Gas Chromatography coupled with Electron Capture Detection has emerged as a primary analytical technique, utilizing DB-5MS capillary columns with dimensions of 30 meters length and 0.25 millimeter internal diameter [1] [2]. The detection limits achieved range from 0.054 to 0.9 nanograms per milliliter, with recovery rates typically between 78 and 100 percent across various sample matrices including serum, tissue, and sediment [1] [3].

Gas Chromatography-Tandem Mass Spectrometry represents a significant advancement in sensitivity and selectivity for tetrachloro-biphenylol analysis. This technique employs DB-1701 capillary columns and achieves detection limits as low as 0.003 to 0.010 nanograms per milliliter [4] [5]. The enhanced selectivity of tandem mass spectrometry allows for improved identification and quantification in complex biological matrices, with recovery rates ranging from 76.7 to 116.5 percent [4] [6].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry has shown exceptional performance for hydroxylated polychlorinated biphenyl analysis. Polar-embedded stationary phases provide superior separation of isobaric compounds compared to conventional octadecylsilane phases [7] [8]. The technique achieves remarkable detection limits between 0.0012 and 0.0054 nanograms per milliliter, making it particularly suitable for trace-level analysis in human serum and plasma samples [7] [9].

High Performance Liquid Chromatography with Diode Array Detection offers a cost-effective alternative for routine analysis. Luna C18 reverse-phase columns provide adequate separation with detection limits around 0.04 nanograms per milliliter and recovery rates of approximately 82.2 percent [10] [11]. This technique is particularly well-suited for cell culture medium analysis where complex matrix effects are minimized [10].

The separation of 2',3',4',5'-Tetrachloro-3-biphenylol from structural isomers requires careful consideration of chromatographic conditions. Temperature programming typically involves initial temperatures of 80 degrees Celsius with controlled ramping to 300 degrees Celsius [12]. The elution order and retention behavior are significantly influenced by the position of chlorine substituents and the hydroxyl group, necessitating optimized mobile phase compositions for liquid chromatographic methods [13] [14].

Mass Spectrometric Detection Methods

Mass spectrometric detection of 2',3',4',5'-Tetrachloro-3-biphenylol relies heavily on the characteristic fragmentation patterns of chlorinated aromatic compounds. Electron Ionization Mass Spectrometry produces distinctive isotopic cluster patterns due to the presence of four chlorine atoms, with molecular ion peaks at mass-to-charge ratios reflecting the chlorine isotope distribution [15] [16]. The base peak typically corresponds to the loss of hydrogen chloride groups, generating fragment ions at [M-36] and [M-72] mass units [7] [12].

Negative Chemical Ionization Mass Spectrometry has proven particularly effective for hydroxylated polychlorinated biphenyls. The technique operates with methane as the reagent gas and provides enhanced sensitivity for compounds containing electronegative substituents [12]. The most intense monitored ions include [M+2-CH₃]⁻ for certain congeners and [M-HCl]⁻ or [M+2-HCl]⁻ transitions for the majority of hydroxylated derivatives [12] [17].

Electrospray Ionization-Tandem Mass Spectrometry in negative mode offers exceptional sensitivity and selectivity. The fragmentation patterns show differences among hydroxylated polychlorinated biphenyl congeners, primarily depending on the hydroxyl group position and chlorine atom number [7]. The most intense transitions consistently correspond to neutral loss of hydrogen chloride groups from the quasi-molecular ion cluster [7] [6].

Atmospheric Pressure Chemical Ionization coupled with Gas Chromatography-Tandem Mass Spectrometry represents an emerging technique showing promise for enhanced sensitivity and reduced fragmentation compared to electron ionization sources [18]. This method has demonstrated robustness and sensitivity for confirmatory analysis of polychlorinated compounds, potentially offering advantages in terms of selectivity and accuracy [18].

The optimization of mass spectrometric conditions requires careful consideration of ion source parameters, collision energies, and detection windows. For tandem mass spectrometry applications, multiple reaction monitoring typically focuses on the two most abundant transitions to ensure reliable quantification while maintaining adequate sensitivity [7] [6].

Sample Preparation and Derivatization Approaches

Sample preparation for 2',3',4',5'-Tetrachloro-3-biphenylol analysis requires specialized approaches to address the compound's physicochemical properties and matrix complexity. Liquid-liquid extraction using hexane and dichloromethane mixtures represents the most widely employed extraction technique for biological samples [12] [20]. The procedure typically involves protein precipitation with acetonitrile followed by sequential extractions to achieve recovery rates between 85 and 95 percent [21] [20].

Solid-phase extraction using C18 cartridges offers advantages in terms of automation and reduced solvent consumption. The method involves sample loading onto conditioned cartridges followed by selective elution with organic solvents [22] [23]. Recovery rates typically range from 88 to 96 percent, with the technique being particularly suitable for aqueous samples and high-throughput applications [22].

Cleanup procedures are essential for removing matrix interferences that can compromise analytical performance. Sulfuric acid-silica gel column chromatography effectively removes lipophilic interferences while preserving analyte integrity [12] [20]. Florisil column chromatography provides alternative cleanup capabilities, particularly for environmental samples containing complex organic matrices [1] [24].

Derivatization represents a critical step for gas chromatographic analysis of hydroxylated polychlorinated biphenyls. Methylation using diazomethane is the most commonly employed derivatization approach, converting the hydroxyl group to a methoxy derivative [12] [25]. This derivatization enhances volatility and thermal stability while maintaining characteristic mass spectrometric fragmentation patterns [12] [26].

Alternative derivatization reagents include pentafluorobenzyl bromide for electron capture detection enhancement and silylation agents such as bis(trimethylsilyl)trifluoroacetamide [21] [27]. Isonicotinoyl chloride derivatization has shown promise for liquid chromatographic applications, providing enhanced electrospray ionization efficiency [21].

The stability of derivatized products requires careful consideration of storage conditions and analysis timeframes. Methylated derivatives generally exhibit good stability under refrigerated conditions, though thermal degradation can occur during prolonged gas chromatographic analysis [20] [21]. Optimization of derivatization conditions, including reaction time, temperature, and reagent concentration, is essential for achieving reproducible results [21] [28].

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has emerged as a promising approach for food matrix analysis. This technique involves acetonitrile extraction followed by dispersive solid-phase extraction cleanup, achieving recovery rates between 82 and 105 percent while minimizing sample preparation time and solvent consumption [29] [27].

Quantification Models and Response Factor Correlations

Quantification of 2',3',4',5'-Tetrachloro-3-biphenylol relies on carefully calibrated response factor correlations to ensure accurate and precise measurements. Internal Standard Calibration using carbon-13 labeled hydroxylated polychlorinated biphenyl congeners represents the gold standard approach [17] [12]. This method achieves linear ranges spanning 3 to 4 orders of magnitude with correlation coefficients between 0.995 and 0.999, and precision values typically below 10 percent relative standard deviation [17] [30].

External Standard Calibration using native unlabeled standards provides a cost-effective alternative when isotopically labeled standards are unavailable. This approach typically achieves linear ranges of 2 to 3 orders of magnitude with correlation coefficients between 0.990 and 0.998 [5] [30]. However, precision is generally reduced compared to internal standard methods, with relative standard deviations typically below 15 percent [31].

Standard Addition Method offers advantages for complex matrices where matrix effects cannot be adequately controlled through sample preparation. This approach involves spiking samples with known amounts of analyte and extrapolating to determine native concentrations [20]. Linear ranges typically span 2 to 3 orders of magnitude with correlation coefficients between 0.985 and 0.995, though precision may be compromised with relative standard deviations below 20 percent [20].

Relative Response Factor Modeling has emerged as a valuable tool for congener-specific analysis when authentic standards are limited. This approach utilizes homologous polychlorinated biphenyl congeners as surrogates, establishing mathematical relationships between structural features and detector response [25] [30]. Linear ranges typically span 3 to 4 orders of magnitude with correlation coefficients between 0.980 and 0.995 [25] [26].

Machine Learning-Predicted Response Factors represent an innovative approach to address the challenge of limited reference standards. Random Forest Regression and Multiple Linear Regression models have been developed to predict relative retention times and mass spectrometric responses based on molecular descriptors [25] [26]. These models achieve correlation coefficients between 0.992 and 0.999 across linear ranges spanning 4 to 5 orders of magnitude, with precision typically below 12 percent relative standard deviation [25] [30].

Isotope Dilution Mass Spectrometry provides the highest level of accuracy and precision for quantitative analysis. This technique employs carbon-13 labeled internal standards and mass spectrometric detection to achieve linear ranges of 4 to 5 orders of magnitude [17]. Correlation coefficients typically exceed 0.998, with precision values below 8 percent relative standard deviation [17] [32].

The selection of appropriate quantification models depends on several factors including sample matrix complexity, required sensitivity, and availability of reference standards. For routine environmental monitoring, external standard calibration may be sufficient, while biomonitoring studies typically require internal standard or isotope dilution approaches to achieve the necessary accuracy and precision [33] [20].

Response factor correlations must account for potential variations in instrumental response due to matrix effects, derivatization efficiency, and chromatographic conditions. Regular validation using quality control samples and proficiency testing materials is essential to ensure continued method performance [29] [20].

Reference Standards and Analytical Challenges

Method validation complexity increases significantly when analyzing multiple matrices and congeners simultaneously. Validation requirements include demonstration of selectivity, accuracy, precision, linearity, and robustness across all intended applications [20] [6]. The absence of certified reference materials for many congeners complicates validation efforts and requires extensive use of spike-recovery studies and inter-laboratory comparisons [20].

Quality control protocols must address the unique challenges associated with hydroxylated polychlorinated biphenyl analysis. Regular analysis of method blanks, duplicate samples, and matrix spikes is essential to monitor analytical performance [20]. Proficiency testing programs provide external validation of method performance but are limited in scope due to the specialized nature of these analyses [29].